![molecular formula C12H10N2S B14296847 5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione CAS No. 113331-26-3](/img/structure/B14296847.png)
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione typically involves the reaction of chalcone with guanidine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the quinazoline ring . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct pharmacological properties .
Scientific Research Applications
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its anticancer effects . Additionally, the compound can bind to estrogen receptors, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: This compound has similar structural features and pharmacological activities.
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline: Another quinazoline derivative with notable antioxidant and antimicrobial properties.
Uniqueness
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives . This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
Properties
CAS No. |
113331-26-3 |
|---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5,6-dihydro-1H-benzo[h]quinazoline-4-thione |
InChI |
InChI=1S/C12H10N2S/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-4,7H,5-6H2,(H,13,14,15) |
InChI Key |
UZAXRYJMVNYTHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC=NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)

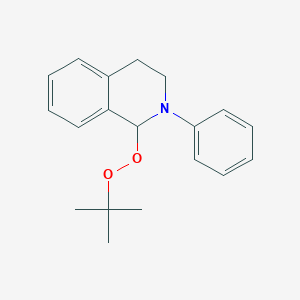




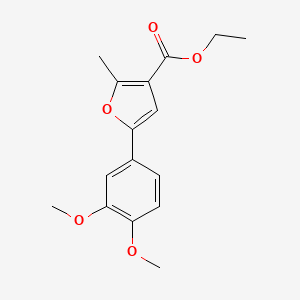
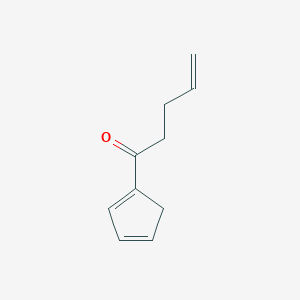

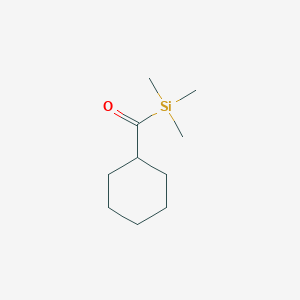
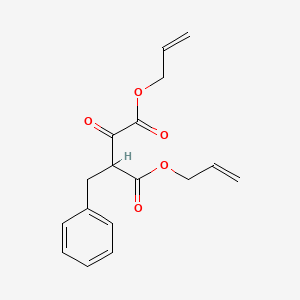
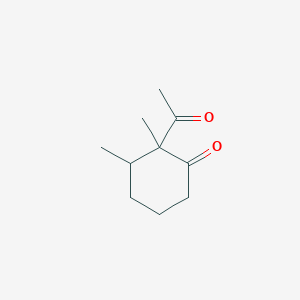
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
